methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps. The process begins with the preparation of the core dibenzo[b,e][1,4]diazepine structure, followed by the introduction of the various substituents through a series of reactions such as nitration, methylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters can further enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may yield an amine.
Scientific Research Applications
Methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate: Similar structure but lacks the nitro group.
Methyl 11-(4-hydroxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the nitro and methoxy groups in methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H23N3O7 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 6-(4-hydroxy-3-methoxy-5-nitrophenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C23H23N3O7/c1-11-8-15-19(22(28)18(11)23(29)33-3)20(25-14-7-5-4-6-13(14)24-15)12-9-16(26(30)31)21(27)17(10-12)32-2/h4-7,9-11,18,20,24-25,27H,8H2,1-3H3 |
InChI Key |
FNHQEYMREDRGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)C1C(=O)OC |
Origin of Product |
United States |
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